Molecular Weight and Scaffold Minimality: 2.17-Fold Mass Reduction vs. MK-886 Enables Fragment-Based Screening
3-(1H-Indol-2-yl)-2,2-dimethylpropanoic acid (MW 217.3) is 2.17 times smaller by molecular weight than the prototypical FLAP inhibitor MK-886 (MW 472.08) . This mass differential corresponds to a reduction from 27 heavy atoms (C₂₇H₃₄ClNO₂S) to 16 heavy atoms (C₁₃H₁₅NO₂), and from 8 rotatable bonds in MK-886 to 2 rotatable bonds in the target scaffold . The target compound falls within the rule-of-three (MW <300) criteria for fragment-based lead discovery, whereas MK-886 exceeds this threshold by 57%. Lower topological complexity directly translates to greater synthetic tractability for parallel derivatization.
| Evidence Dimension | Molecular weight and heavy atom count (fragment-likeness) |
|---|---|
| Target Compound Data | MW 217.3 Da; 16 heavy atoms; 2 rotatable bonds; C₁₃H₁₅NO₂ |
| Comparator Or Baseline | MK-886: MW 472.08 Da; 32 heavy atoms; 8 rotatable bonds; C₂₇H₃₄ClNO₂S |
| Quantified Difference | 2.17-fold lower MW; 50% fewer heavy atoms; 75% fewer rotatable bonds |
| Conditions | Calculated molecular descriptors; fragment-likeness assessed by Congreve rule-of-three criteria |
Why This Matters
A 2.17-fold smaller scaffold enables fragment-based screening approaches that are structurally inaccessible with the fully substituted MK-886, allowing identification of novel substitution vectors during hit-to-lead optimization.
